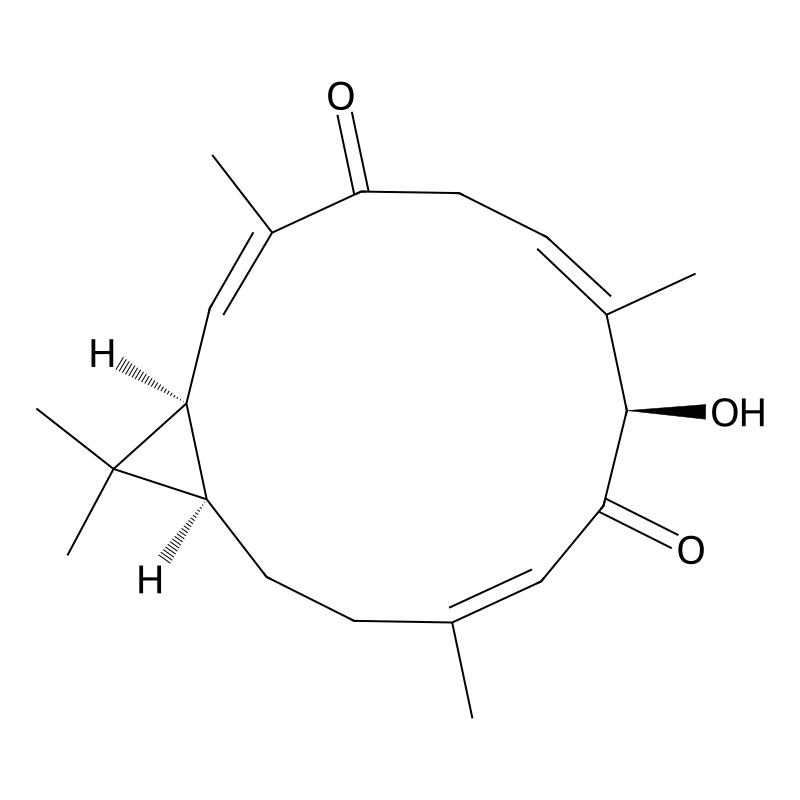

Koumbalone A

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Koumbalone A is a complex organic compound characterized by its unique bicyclic ring structure, which includes multiple double bonds and hydroxyl groups. This compound has garnered attention in both synthetic chemistry and pharmacology due to its intriguing structural features and potential applications in various fields, including medicine and materials science. It is recognized for its bioactive properties, making it a candidate for drug development and other industrial applications.

These reactions illustrate the compound's versatility as a building block for synthesizing more complex molecules.

Koumbalone A exhibits notable biological activities, particularly in the realm of pharmacology. Research indicates that it may inhibit certain cancer cell lines and modulate immune responses. Its ability to interact with specific enzymes and receptors allows it to influence various cellular signaling pathways, making it a promising candidate for drug development aimed at treating diseases such as cancer

The synthesis of Koumbalone A typically involves several steps, including: Industrial production methods may utilize continuous flow reactors and automated synthesis techniques to optimize yield and purity while reducing costs.

Koumbalone A has diverse applications across multiple fields:

- Pharmaceuticals: It serves as a lead compound for developing new drugs targeting specific biological pathways.

- Materials Science: Its stability and reactivity make it suitable for producing specialty chemicals, coatings, adhesives, and polymers.

- Synthetic Chemistry: Used as a building block for synthesizing more complex organic compounds, facilitating research into novel synthetic pathways

Studies on the interactions of Koumbalone A with biological targets reveal its potential to modulate enzyme activities and receptor functions. By binding to active sites or altering conformations of these targets, Koumbalone A can induce significant changes in cellular signaling pathways. This mechanism underpins its biological effects and therapeutic potential

Koumbalone A shares structural similarities with several other compounds, yet it possesses unique characteristics that distinguish it:

Compound Structural Features Unique Aspects Barrelene Polycyclic compound with ring systems Lacks hydroxyl groups Basketane Unique polycyclic structure Different reactivity profile Spiro[4.5]decane Bicyclic structure Less functional diversity Uniqueness

What makes Koumbalone A particularly unique is its combination of multiple double bonds alongside hydroxyl groups within a bicyclic framework. This configuration not only enhances its reactivity but also broadens its potential applications in both synthetic chemistry and medicinal fields

XLogP3

3.1Dates

Last modified: 02-18-2024Explore Compound Types

Get ideal chemicals from 750K+ compounds